molecular formula C3H5N3O4 B12800776 Carboxymethylnitrosourea CAS No. 60391-92-6

Carboxymethylnitrosourea

Cat. No.: B12800776
CAS No.: 60391-92-6
M. Wt: 147.09 g/mol
InChI Key: JWFMCQPAQYKFDP-UHFFFAOYSA-N
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Description

Carboxymethylnitrosourea is a chemical compound with the molecular formula C3H5N3O4The compound is characterized by its unique structure, which includes a nitroso group and a urea moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethylnitrosourea can be synthesized through the reaction of glycocyamine with sodium nitrite under acidic conditions. The reaction is typically carried out at a pH of 2.5 and a temperature of 37°C . The initial rates of formation are influenced by the concentration of glycocyamine and sodium nitrite.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the controlled reaction of precursor chemicals under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Carboxymethylnitrosourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Carboxymethylnitrosourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carboxymethylnitrosourea involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to the alkylation and carbamoylation of DNA and proteins, disrupting cellular processes and leading to cytotoxic effects. The compound’s ability to cross the blood-brain barrier enhances its potential as an antitumor agent for brain cancers .

Comparison with Similar Compounds

Carboxymethylnitrosourea is part of the nitrosourea family, which includes several other compounds with similar structures and properties. Some of these similar compounds include:

  • Carmustine (BCNU)
  • Lomustine (CCNU)
  • Streptozocin
  • Semustine
  • Nimustine
  • Ranimustine

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to cross the blood-brain barrier and its potential antitumor properties make it particularly noteworthy among nitrosoureas .

Properties

CAS No.

60391-92-6

Molecular Formula

C3H5N3O4

Molecular Weight

147.09 g/mol

IUPAC Name

2-[carbamoyl(nitroso)amino]acetic acid

InChI

InChI=1S/C3H5N3O4/c4-3(9)6(5-10)1-2(7)8/h1H2,(H2,4,9)(H,7,8)

InChI Key

JWFMCQPAQYKFDP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N(C(=O)N)N=O

Origin of Product

United States

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